

The Multifaceted Biological Activities of Propylamine and Its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Propylamine and its extensive family of analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities across various therapeutic areas. These compounds have been successfully modulated to interact with a range of biological targets, including enzymes and G-protein coupled receptors, leading to the development of potent inhibitors and receptor ligands. This technical guide provides an in-depth overview of the biological activities of **propylamine** and its analogs, with a focus on their roles as squalene synthase inhibitors, histone deacetylase (HDAC) inhibitors, histamine H3 receptor antagonists, and anticancer agents through tubulin polymerization inhibition.

Quantitative Analysis of Biological Activity

The biological efficacy of various **propylamine** analogs has been quantified through rigorous in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki or pA2) for representative compounds against their respective targets.

Table 1: Squalene Synthase Inhibitory Activity of **Propylamine** Analogs



Compound	Modification	Target Organism/Cell Line	IC50 (nM)	Reference
YM-75440	1-Allyl-2-[3- (benzylamino)pro poxy]-9H- carbazole	HepG2 cells	63	[1]
T-91485	Metabolite of TAK-475	Differentiated RD cells	36	[2]
T-91485	Metabolite of TAK-475	Human skeletal myocytes	45	[2]
BM 21.0955	1-hydroxy-3- (methylpentylami no)-propylidene- 1,1- bisphosphonic acid	J774 cells (Cholesterol Biosynthesis)	42	[3]

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Propargylamine-Based Analogs



Compound	Target HDAC Isoform	IC50 (nM)	Reference
6a	HDAC1	4.5	[4]
HDAC2	51.4	[4]	
6b	HDAC1	4.4	[4]
HDAC2	31.6	[4]	
6d	HDAC1	13.2	[4]
HDAC2	77.2	[4]	
HDAC3	8908	[4]	
WT161	HDAC6	0.4	[5]
HDAC1	8.35	[5]	_
HDAC2	15.4	[5]	
UF010	HDAC1	0.5	[5]
HDAC2	0.1	[5]	
HDAC3	0.06	[5]	_
HDAC8	1.5	[5]	_
HDAC6	9.1	[5]	_
HDAC10	15.3	[5]	

Table 3: Histamine H3 Receptor Antagonist Activity of **Propylamine** Analogs



Compound	Assay Type	pKi / pA2	Reference
Novel Antagonist 1	[3H]-Nα- methylhistamine binding	8.68 (pKi)	[6]
Novel Antagonist 2	[3H]-Nα- methylhistamine binding	7.56 (pKi)	[6]
Novel Antagonist 1	Functional Assay (mouse brain cortex)	9.20 (pA2)	[6]
Novel Antagonist 2	Functional Assay (guinea-pig ileum)	6.64 (pA2)	[6]
Pitolisant	[3H]Nα- methylhistamine displacement	6.09 (Ki, nM)	[7]
Compound 3d	[3H]Nα- methylhistamine displacement	2.91 (Ki, nM)	[7]
Compound 3h	[3H]Nα- methylhistamine displacement	5.51 (Ki, nM)	[7]

Table 4: Anticancer Activity of **Propylamine** Analogs (Tubulin Polymerization Inhibitors)



Compound	Cell Line	IC50 (μM)	Reference
Compound 5a (Cinnamic acyl sulfonamide)	MCF-7	0.17 (μg/mL)	[8]
Compound 5a (Cinnamic acyl sulfonamide)	Tubulin Polymerization	0.88	[8]
Compound 15 (Alkenyldiarylmethane)	Tubulin Polymerization	3.7	[9]
Compound 16 (Alkenyldiarylmethane)	Tubulin Polymerization	2.8	[9]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of **propylamine** analogs stem from their interaction with key signaling pathways.

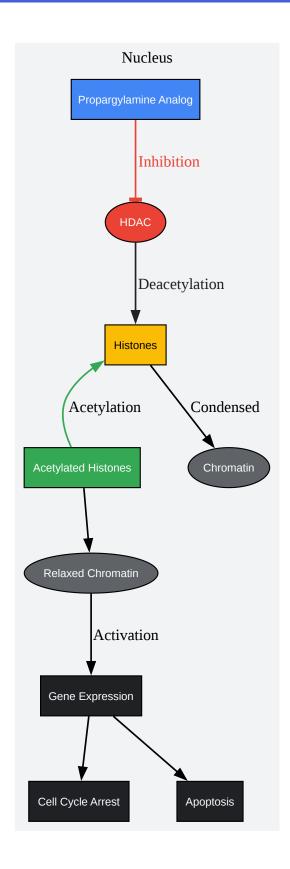
Squalene Synthase Inhibition

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis. Its inhibition by **propylamine** analogs leads to a reduction in cholesterol levels.

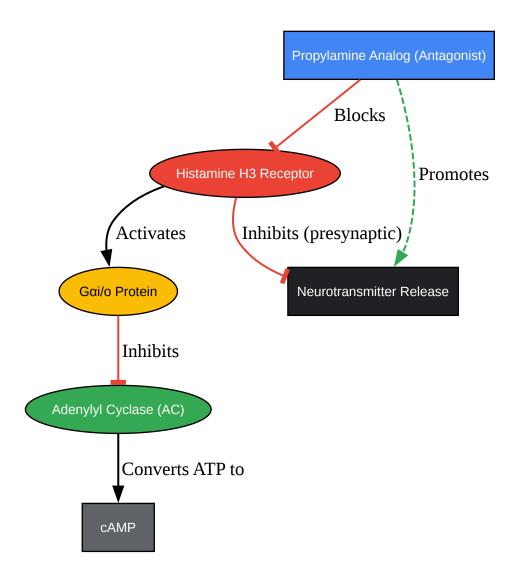




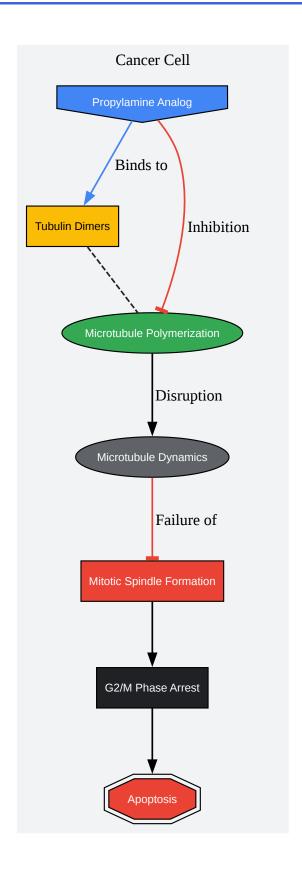












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